

# Vericiguat: A Technical Guide to its Chemical Structure and Properties

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**Vericiguat** is a novel, orally administered soluble guanylate cyclase (sGC) stimulator.[1][2][3] It is indicated for the treatment of symptomatic chronic heart failure in adult patients with a reduced ejection fraction who have recently experienced a worsening event.[4][5] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

#### **Chemical Identity and Structure**

**Vericiguat** is a complex heterocyclic molecule belonging to the pyrazolopyridine class of compounds. Its structure has been optimized to reduce susceptibility to oxidative metabolism, which contributes to its long half-life and allows for once-daily dosing.

Table 1: Chemical Identifiers for Vericiguat



Identifier	Value	Reference
IUPAC Name	methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate	
CAS Number	1350653-20-1	
Molecular Formula	C19H16F2N8O2	
Molecular Weight	426.39 g/mol	<del>-</del>
Synonyms	BAY 1021189, MK-1242	<del>-</del>

## **Physicochemical Properties**

**Vericiguat** is a white to yellowish powder. Its physicochemical characteristics are critical for its absorption, distribution, and formulation. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability and low solubility.

Table 2: Physicochemical Properties of Vericiguat

Property	Value	Ref
Melting Point	149-158 °C	
рКа	4.7 (basic)	•
Log P	2.99	
	- Freely soluble in dimethyl	
	sulfoxide- Slightly soluble in	
	acetone- Very slightly soluble	
Solubility	in ethanol, acetonitrile,	
	methanol, ethyl acetate-	
	Practically insoluble in 2-	
	propanol	_
BCS Class	Class II	



## Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

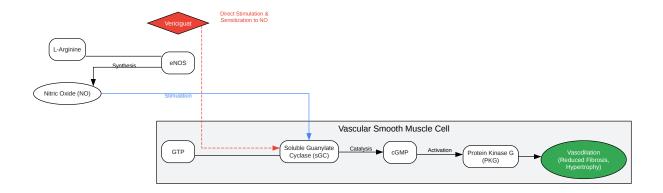
**Vericiguat**'s therapeutic effect is derived from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In heart failure, this pathway is impaired due to decreased NO bioavailability and sGC dysfunction, leading to reduced levels of cyclic guanosine monophosphate (cGMP). This reduction contributes to myocardial and vascular dysfunction.

#### Vericiguat acts through a dual mechanism:

- Direct sGC Stimulation: It directly stimulates sGC, independent of NO, leading to increased cGMP production.
- Sensitization to NO: It sensitizes sGC to endogenous NO, enhancing the enzyme's response even at low NO concentrations.

The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which mediates several beneficial downstream effects, including vasodilation, and reductions in cardiac fibrosis, hypertrophy, and inflammation.





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Caption: Vericiguat's Mechanism of Action on the NO-sGC-cGMP Pathway.

## Pharmacokinetic and Pharmacodynamic Properties

**Vericiguat** exhibits a pharmacokinetic profile suitable for once-daily oral administration. Its absorption is significantly improved when taken with food, which also reduces pharmacokinetic variability.

Table 3: Pharmacokinetic Properties of Vericiguat in Patients with Heart Failure



Parameter	Value	Reference
Bioavailability	~93% (with food)	_
Tmax (Time to max. concentration)	~4 hours (with food)	
Cmax (at 10 mg dose)	350 mcg/L	-
AUC (at 10 mg dose)	6,680 mcg·h/L	
Volume of Distribution (Vd)	~44 L	_
Plasma Protein Binding	~98% (primarily to albumin)	_
Metabolism	Primarily via glucuronidation (UGT1A9 and UGT1A1) to an inactive N-glucuronide metabolite. <5% via CYP- mediated oxidation.	
Half-life (t½)	~30 hours	_
Clearance	~1.3 L/h	_
Excretion	~53% in urine (as inactive metabolite), ~45% in feces (as unchanged drug)	_

Pharmacodynamically, **Vericiguat** causes relaxation of vascular smooth muscle, leading to vasodilation. In clinical studies, this resulted in small mean reductions in systolic blood pressure (~1-2 mmHg greater than placebo).

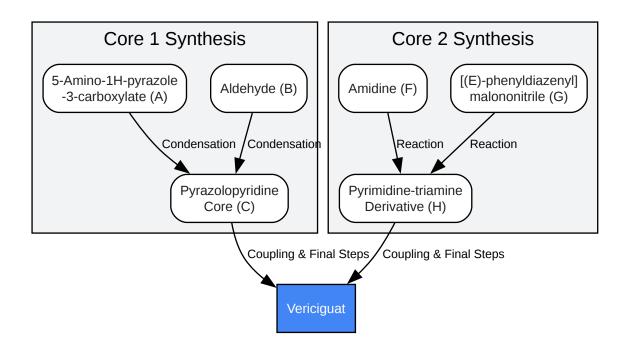
## **Synthesis and Manufacturing**

The synthesis of **Vericiguat** involves a multi-step process. While proprietary details are not fully public, key steps described in the literature involve the construction of two main heterocyclic cores followed by their coupling.

A generalized workflow includes:



- Formation of the Pyrazolopyridine Core: Construction of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate. This involves the condensation of a 5-amino-1H-pyrazole-3-carboxylate with an appropriate aldehyde.
- Formation of the Pyrimidine Moiety: Synthesis of a pyrimidine-4,5,6-triamine derivative. This can be achieved through the reaction of [(E)-phenyldiazenyl]malononitrile with an amidine.
- Coupling and Final Modification: The two core structures are coupled, followed by final chemical modifications, such as the introduction of the methyl carbamate group, to yield the final Vericiguat molecule.



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Caption: Simplified workflow for the synthesis of Vericiguat.

### **Analytical Methodologies**

Robust analytical methods are essential for the quantification of **Vericiguat** in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the primary techniques employed.



### **High-Performance Liquid Chromatography (HPLC)**

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Vericiguat.

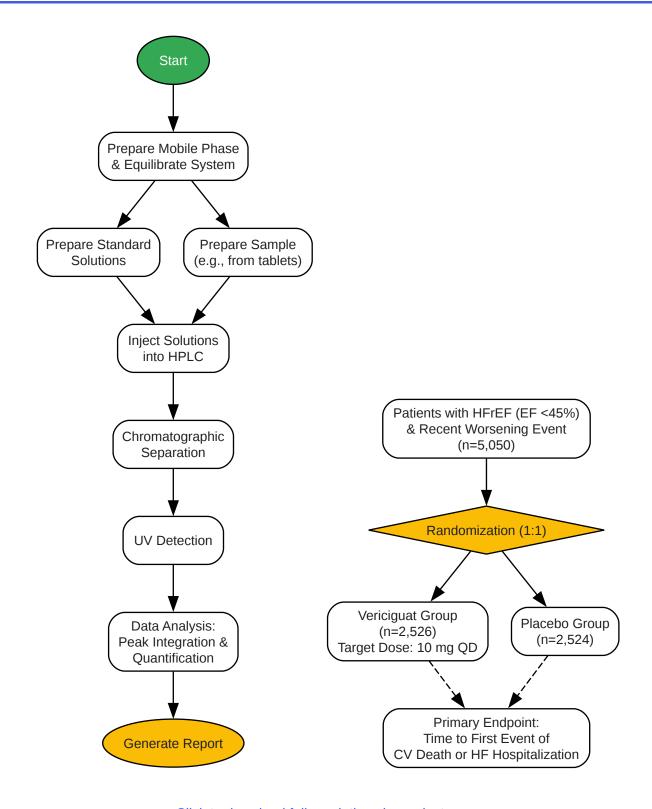
Table 4: Example HPLC Method Parameters for Vericiguat Analysis

Parameter	Description	Reference
Column	Phenomenex Luna C18 (150 mm × 4.6 mm, 5 μm)	
Mobile Phase	Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40, v/v/v)	
Flow Rate	1.0 mL/min	_
Detection	UV at 258 nm	_
Retention Time	~4.06 minutes	_

#### Experimental Protocol Outline (HPLC):

- Standard Preparation: A standard stock solution of **Vericiguat** is prepared by dissolving a known quantity in a suitable solvent like methanol. Working standards are prepared by serial dilution.
- Sample Preparation (Tablets): A number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific dose is dissolved in the solvent, sonicated to ensure complete dissolution, and diluted to the final concentration.
- Chromatography: The prepared standard and sample solutions are injected into the HPLC system.
- Quantification: The peak area of Vericiguat in the sample chromatogram is compared to the
  peak area from the standard to determine the concentration. The method must be validated
  according to ICH guidelines for linearity, accuracy, precision, and robustness.





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